molecular formula C26H26ClN5O2 B1589755 TG 100572 CAS No. 867334-05-2

TG 100572

カタログ番号: B1589755
CAS番号: 867334-05-2
分子量: 476.0 g/mol
InChIキー: AQSSMEORRLJZLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: TG-100572 is synthesized through a series of chemical reactions involving the derivatization of phenolic moieties. The synthesis typically involves the formation of an ester, which is then hydrolyzed to release the active compound . The reaction conditions often include the use of esterases, which are abundant in mammalian tissues, to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of TG-100572 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .

化学反応の分析

反応の種類: TG-100572は、次のものを含むさまざまな化学反応を起こします。

    酸化: 酸素の添加または水素の除去を含む。

    還元: 水素の添加または酸素の除去を含む。

    置換: ある官能基を別の官能基で置換することを含む。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれる。

    還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれる。

    置換: 一般的な試薬には、ハロゲンと求核剤(塩基性または酸性条件下)が含まれる。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性があり、還元は化合物の還元された形態を生成する可能性があります .

科学的研究の応用

Ocular Diseases

TG 100572 has been extensively studied for its potential in treating ocular conditions characterized by pathological angiogenesis:

  • Age-Related Macular Degeneration (AMD) : In preclinical models, this compound has demonstrated efficacy in suppressing choroidal neovascularization (CNV), a hallmark of AMD. Systemic administration in murine models led to significant reductions in CNV, although it was associated with some systemic toxicity .
  • Diabetic Retinopathy : The compound's ability to inhibit vascular leakage makes it suitable for addressing complications arising from diabetes, where retinal edema is a common issue .

Topical Administration Studies

Recent studies have explored the topical application of this compound through its prodrug form, TG 100801. This method allows for localized delivery with reduced systemic exposure:

  • A Phase 1 clinical trial indicated no significant toxicity after twice-daily administration for up to 14 days, while a Phase 2a study is currently evaluating its efficacy in patients with AMD and CNV .

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound achieves therapeutic levels in ocular tissues following topical administration. Key findings include:

  • Maximum concentrations of this compound were observed in the choroid and sclera after topical application, with levels reaching up to 23.4 μM within 30 minutes .
  • Plasma levels remained undetectable after topical dosing, indicating minimal systemic absorption and potential for a favorable safety profile compared to systemic administration routes .

Preclinical Models

In various studies using rodent models, this compound has been shown to effectively reduce retinal vascular permeability and suppress angiogenesis induced by growth factors like VEGF and FGF:

  • In a study involving laser-induced CNV, topical application of TG100801 resulted in significant suppression of CNV without detectable plasma levels of the drug, demonstrating its potential as a safer alternative to traditional therapies .

Clinical Trials

Ongoing clinical trials are assessing the efficacy of TG100801 (prodrug) in human subjects with AMD:

  • Preliminary results suggest decreased retinal edema and improved visual acuity outcomes at four weeks post-treatment, highlighting the compound's therapeutic potential in managing neovascular eye diseases .

作用機序

TG-100572は、血管内皮増殖因子受容体、線維芽細胞増殖因子受容体、血小板由来増殖因子受容体を含む、複数のキナーゼ標的を阻害することで効果を発揮します。 これら受容体のリン酸化を阻害し、細胞増殖、遊走、血管新生に関与する下流のシグナル伝達経路を阻害します このマルチターゲットアプローチにより、TG-100572は病的な血管新生と腫瘍の増殖に対する強力な阻害剤となります .

類似化合物:

独自性: TG-100572は、強力な効力で複数の受容体を標的とする、幅広いキナーゼ阻害スペクトルによって際立っています。 これは、さまざまなシグナル伝達経路を研究し、異常な血管新生と細胞増殖を伴う疾患の治療戦略を開発するための汎用性の高い化合物となります .

類似化合物との比較

Uniqueness: TG-100572 stands out due to its broad spectrum of kinase inhibition, targeting multiple receptors with high potency. This makes it a versatile compound for studying various signaling pathways and developing therapeutic strategies for diseases involving abnormal angiogenesis and cell proliferation .

生物活性

TG 100572 is a multi-targeted kinase inhibitor primarily recognized for its role in inhibiting Src family kinases and various receptor tyrosine kinases (RTKs). This compound has gained attention in the field of cancer treatment and ocular diseases due to its ability to modulate critical signaling pathways involved in neovascularization and tumor progression.

This compound exerts its biological activity primarily through the inhibition of several kinases, which are pivotal in cellular signaling pathways:

  • Src Family Kinases : These kinases are involved in various cellular processes, including proliferation, survival, and migration. This compound effectively inhibits Src, Fyn, Lyn, and other Src family members.
  • Receptor Tyrosine Kinases : It also targets key RTKs such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ. The compound's IC50 values for these kinases indicate its potency in inhibiting their activity (see Table 1).

Table 1: IC50 Values of this compound Against Various Kinases

KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src0.4
Fyn0.5
Lyn0.1
Yes0.2

Efficacy in Ocular Models

Research has demonstrated that this compound can significantly inhibit neovascularization in models of retinal diseases. A study involving murine models of laser-induced choroidal neovascularization (CNV) showed that systemic administration of this compound resulted in substantial suppression of CNV, although it was associated with systemic toxicity such as weight loss . To mitigate this toxicity, topical administration via the prodrug TG100801 was explored, which converts to this compound upon application. This method achieved effective retinal concentrations without detectable plasma levels, suggesting a favorable safety profile .

Anti-Inflammatory Properties

In addition to its anti-angiogenic effects, this compound has shown promise in reducing inflammatory responses. A study indicated that treatment with this compound blocked the expression of CXCL1 in HSV-infected corneas, highlighting its potential utility in managing inflammatory ocular conditions .

Case Studies and Clinical Implications

The application of this compound extends beyond ocular diseases into oncology. Its ability to inhibit multiple kinases positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments. For instance:

  • Combination with Other Therapies : In vitro studies have indicated that combining this compound with other chemotherapeutic agents may lead to synergistic effects, particularly in tumor cell lines resistant to standard therapies .
  • Potential for Drug Repurposing : The broad spectrum of kinase inhibition by this compound suggests it could be repurposed for various malignancies where these kinases play a critical role.

Summary of Findings

This compound represents a significant advancement in targeted therapy due to its multi-faceted biological activity:

  • Multi-targeted Inhibition : Effective against multiple kinases involved in tumorigenesis and angiogenesis.
  • Safety Profile : Topical administration via prodrugs like TG100801 minimizes systemic exposure while maintaining therapeutic efficacy.
  • Research Support : Numerous studies validate its potential across different disease models, including cancer and ocular diseases.

特性

IUPAC Name

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSSMEORRLJZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867334-05-2
Record name TG 100572
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TG 100572
Reactant of Route 2
Reactant of Route 2
TG 100572
Reactant of Route 3
Reactant of Route 3
TG 100572
Reactant of Route 4
TG 100572
Reactant of Route 5
Reactant of Route 5
TG 100572
Reactant of Route 6
Reactant of Route 6
TG 100572

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。